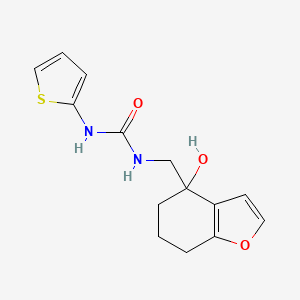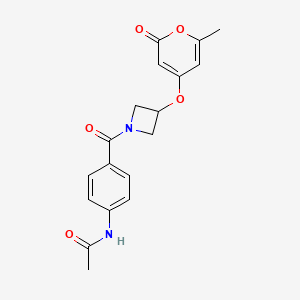
N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide” is a complex organic compound. It contains a 2H-pyran ring, which is a six-membered heterocyclic compound containing one oxygen atom . The compound also contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one was used to synthesize a related compound . This method is based on a tandem Knoevenagel–Michael protocol .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 2H-pyran ring, which is oxygen-containing six-membered ring . It also contains an azetidine ring, which is a nitrogen-containing four-membered ring . The compound also contains a carbonyl group (C=O) and an amide group (CONH2) .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo a variety of chemical reactions. For instance, the carbonyl group can undergo nucleophilic addition reactions, and the amide group can participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature . Its boiling point and melting point can be estimated based on the properties of similar compounds .科学的研究の応用
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, closely related to the structure of interest, reveals their utility in synthesizing coordination complexes with metals like Co(II) and Cu(II). These complexes are characterized by their unique coordination environments and supramolecular architectures, which are primarily stabilized through hydrogen bonding interactions. Notably, these compounds have demonstrated significant antioxidant activity, indicating potential applications in areas requiring oxidative stress mitigation, such as materials science and pharmacology (Chkirate et al., 2019).
Anticancer Activity
Another aspect of research on similar acetamide derivatives focuses on their anticancer properties. Specific aryloxy groups attached to the core structure have shown appreciable cancer cell growth inhibition across various cancer cell lines. This suggests that by modifying the acetamide core with different functional groups, it's possible to enhance the compound's biological activity, potentially leading to novel anticancer agents (Al-Sanea et al., 2020).
Synthetic Methodologies
The synthesis of azetidin-3-ones, which are part of the compound's structure, showcases the versatility and potential of these frameworks in organic synthesis. These compounds serve as substrates for further chemical modifications, leading to a wide array of biologically active molecules. The methodologies employed in their synthesis, such as gold-catalyzed intermolecular oxidation, highlight the evolving nature of synthetic organic chemistry and its capability to produce complex molecules with significant precision (Ye et al., 2011).
将来の方向性
特性
IUPAC Name |
N-[4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11-7-15(8-17(22)24-11)25-16-9-20(10-16)18(23)13-3-5-14(6-4-13)19-12(2)21/h3-8,16H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHBJZUPHFKNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
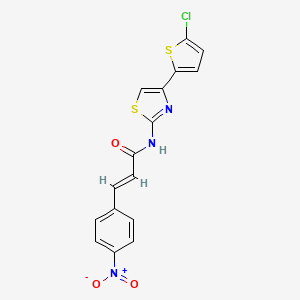

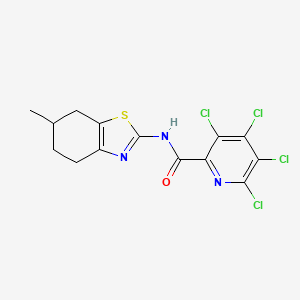
![5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2991615.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
![3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide](/img/structure/B2991617.png)
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2991619.png)
![5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2991620.png)
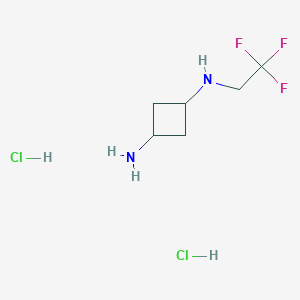


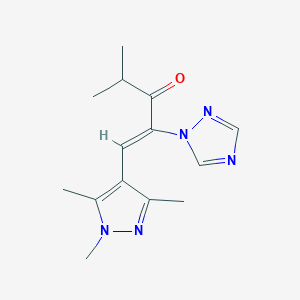
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991631.png)
